![molecular formula C14H12N2O5S B4795708 methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4795708.png)
methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate is a chemical compound used in scientific research. It is also known as N-(2-nitrobenzoyl)-3-methyl-2-thiophenecarboxamide or NTA-T. This compound is synthesized through a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 3-methylthiophene-2-carboxylic acid. Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has a variety of applications in scientific research, including its use as a tool for studying the mechanism of action of certain enzymes and as a potential drug target.
Mechanism of Action
The mechanism of action of methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate involves the inhibition of certain enzymes. Specifically, this compound binds to the active site of enzymes that are involved in the biosynthesis of certain natural products. By binding to these enzymes, methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate prevents them from carrying out their normal functions, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has a variety of biochemical and physiological effects. One of its most important effects is its ability to inhibit the activity of certain enzymes, which can have a variety of downstream effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has several advantages for use in lab experiments. First, it is a highly specific inhibitor of certain enzymes, which makes it a valuable tool for studying their activity. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate in lab experiments. Specifically, its potency can vary depending on the specific enzyme being targeted, which can make it difficult to use in certain applications.
Future Directions
There are several potential future directions for research involving methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate. One important area of focus is the development of new inhibitors that are more potent and selective than this compound. Additionally, researchers are interested in studying the downstream effects of inhibiting certain enzymes with methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate, particularly in the context of cancer and other diseases. Finally, there is also interest in exploring the use of this compound as a potential drug target for the development of new therapeutics.
Scientific Research Applications
Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has a variety of applications in scientific research. One of its most important uses is as a tool for studying the mechanism of action of certain enzymes. Specifically, this compound is used to study the activity of enzymes that are involved in the synthesis of certain natural products. By inhibiting the activity of these enzymes, researchers can gain a better understanding of how they work and how they can be targeted for therapeutic purposes.
properties
IUPAC Name |
methyl 3-[[2-(2-nitrophenyl)acetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-21-14(18)13-10(6-7-22-13)15-12(17)8-9-4-2-3-5-11(9)16(19)20/h2-7H,8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOGCPFQGBKKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2-nitrophenyl)acetyl]amino}thiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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